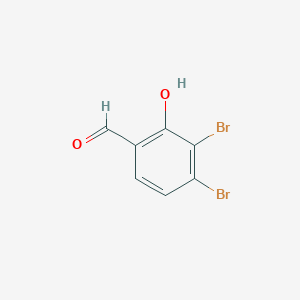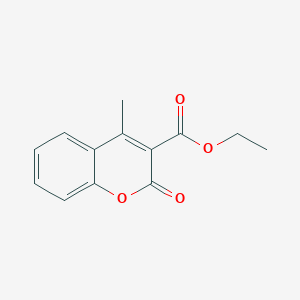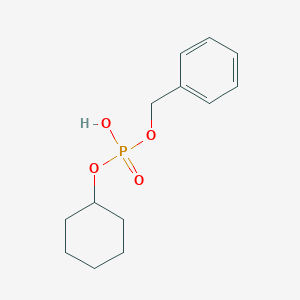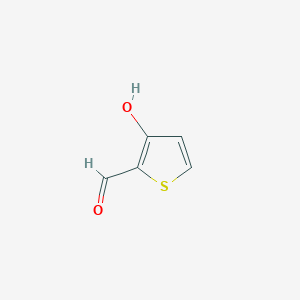
1,2-Diaminoethane, 1,2-bis(2-hydroxyphenyl)-
Vue d'ensemble
Description
1,2-Diaminoethane, 1,2-bis(2-hydroxyphenyl)-, also known as (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine, is a chiral diamine . It acts as a key precursor (mother diamine) in the synthesis of alkyl, aryl, and heterocyclic diamines (daughter diamines), used for various synthetic applications .
Synthesis Analysis
This compound is commonly used in the stereoselective synthesis of enantiopure compounds . It can be used as a precursor for the synthesis of enantiomerically pure trans-3-arylpiperazine-2-carboxylic acid derivatives via diaza-Cope rearrangement (DCR) . It can also be used to synthesize 4,4’- (1,2-Diazaniumylethane-1,2-diyl)dibenzoate trihydrate by treating with terephthalaldehydic acid .Molecular Structure Analysis
The empirical formula of this compound is C14H16N2O2 . The molecular weight is 244.29 . The SMILES string representation of the molecule is NC@Hc1ccccc1O)c2ccccc2O .Chemical Reactions Analysis
As a stereoinductor, it is used in the synthesis of quinoline and isoquinoline-based 1,2-diamines . These are employed as catalysts in the preparation of warfarin and coumachlor in water .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 157-162 °C . It has an optical activity of [α]22/D -65°, c = 0.2 in chloroform .Applications De Recherche Scientifique
Chemical Synthesis and Stereospecificity
- Stereospecific Synthesis of Alkyl-substituted Vicinal Diamines : Research demonstrates the synthesis of alkyl-substituted vicinal diamines from 1,2-bis(2-hydroxyphenyl)-1,2-diaminoethane, overcoming challenges in the diaza-Cope rearrangement reaction. This process involves the addition of isobutyraldehyde, yielding stable ring complexes and high stereoselectivity in the product (Kim, Staikova, Lough, & Chin, 2009) Kim et al., 2009.
Reactions with Copper Complexes
- Interaction with Copper Complexes : Studies reveal that reactions of 1,2-diaminoethane with copper(II) complexes lead to various significant chemical transformations. These reactions involve deoxygenation of ligands and reduction of the metal, producing compounds like 2-amino-4-methylphenol and others, highlighting its reactivity with copper complexes (Buckley, Charalambous, & Brain, 1982) Buckley et al., 1982.
Safety and Hazards
Propriétés
IUPAC Name |
2-[1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18/h1-8,13-14,17-18H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNPLGLZBUDMRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diaminoethane, 1,2-bis(2-hydroxyphenyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[2-(Aminooxy)ethyl]pyrrolidin-2-one](/img/structure/B3269513.png)
![4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid](/img/structure/B3269519.png)





![2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B3269549.png)
